molecular formula C12H10N2O2 B054647 Ethyl 6-cyano-1H-indole-2-carboxylate CAS No. 104291-81-8

Ethyl 6-cyano-1H-indole-2-carboxylate

Cat. No.: B054647
CAS No.: 104291-81-8
M. Wt: 214.22 g/mol
InChI Key: IUCDNWPSPSMAPS-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them crucial in medicinal chemistry .

Scientific Research Applications

Ethyl 6-cyano-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

Ethyl 6-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and light can significantly impact the stability and efficacy of many compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl cyanoacetate with ortho-nitrobenzaldehyde, followed by reduction and cyclization to form the indole ring . The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the indole structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-cyano-1H-indole-2-carboxylate
  • Ethyl 6-methoxy-1H-indole-2-carboxylate
  • Ethyl 6-amino-1H-indole-2-carboxylate

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, for example, can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 6-cyano-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCDNWPSPSMAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405807
Record name Ethyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104291-81-8
Record name Ethyl 6-cyano-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add to 1.5 g of 3-(4-cyano-2-nitrophenyl)-2-oxopropionic acid ethyl ester, in EtOH (40 mL) 10% Pd/C (0.45 g) and stir under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed. Filter the mixture and concentrate the filtrate to afford 1.1 g of crude product. Purify by chromatography on SiO2 and elute with CH2Cl2. Concentrate the desired fractions and vacuum dry the residue over night (40° C.) to afford the title compound (0.8 g) as white crystals, mp 176° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-(4-cyano-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (1.21 g, 4.62 mmol) in acetic acid (50 mL) and water (8 mL) add zinc powder (1.81 g, 27.7 mmol) portionwise over 2 h. Stir at rt for 3 h then filter to remove the solids. Concentrate the filtrate to a volume of 10 mL, dilute with EtOAc (40 mL), and filter again to remove insoluble material. Concentrate the filtrate to give the desired product 6-cyano-1H-indole-2-carboxylic acid ethyl ester as a solid (670 mg, 3.13 mmol).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.81 g
Type
catalyst
Reaction Step Two

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